Oxaflumazine

Descripción general

Descripción

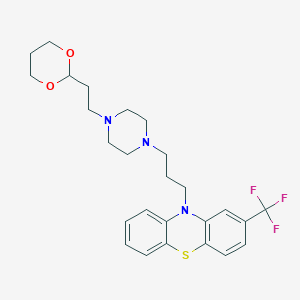

Oxaflumazine es un derivado de la fenotiazina con el nombre químico 10-[3-[4-[2-(1,3-Dioxan-2-il)etil]-1-piperazinil]propil]-2-(trifluorometil)-10H-fenotiazina. Es conocido por sus propiedades antipsicóticas y se ha utilizado en el tratamiento de diversos trastornos psiquiátricos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de oxaflumazine implica múltiples pasos, comenzando con la reacción de la fenotiazina con grupos trifluorometiloLas condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso se optimiza para rendimiento y pureza, a menudo involucrando técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados para garantizar la calidad y la eficiencia consistentes .

Análisis De Reacciones Químicas

Tipos de reacciones: Oxaflumazine experimenta diversas reacciones químicas, que incluyen:

Oxidación: Las reacciones oxidativas pueden modificar el núcleo de la fenotiazina, llevando a la formación de sulfóxidos y sulfófonos.

Reducción: Las reacciones de reducción pueden dirigirse al grupo trifluorometilo, potencialmente convirtiéndolo en un grupo metilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como hidruro de aluminio y litio e hidruro de sodio se utilizan a menudo.

Sustitución: Las reacciones de sustitución típicamente involucran nucleófilos como aminas o haluros en condiciones básicas o ácidas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Oxaflumazine ha sido ampliamente estudiado por sus aplicaciones en diversos campos:

Química: Utilizado como compuesto modelo en el estudio de derivados de la fenotiazina y su reactividad.

Biología: Investigado por sus efectos en los sistemas de neurotransmisores y su potencial como agente neuroprotector.

Medicina: Utilizado principalmente como un fármaco antipsicótico, con investigación explorando su eficacia en el tratamiento de la esquizofrenia y otros trastornos psiquiátricos.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en los procesos de control de calidad

Mecanismo De Acción

Oxaflumazine ejerce sus efectos interactuando con los receptores de dopamina en el cerebro, particularmente el receptor D2. Actúa como un antagonista, bloqueando la acción de la dopamina y reduciendo así los síntomas psicóticos. El compuesto también afecta otros sistemas de neurotransmisores, incluyendo la serotonina y la norepinefrina, contribuyendo a sus efectos terapéuticos generales .

Compuestos similares:

Clorpromazina: Otro derivado de la fenotiazina con propiedades antipsicóticas similares.

Flufenazina: Conocida por sus efectos de larga duración y utilizada en el tratamiento de trastornos psicóticos crónicos.

Tioridazina: Exhibe efectos farmacológicos similares pero con un perfil de efectos secundarios diferente

Unicidad: this compound es único debido a su estructura química específica, que incluye un grupo trifluorometilo y una porción de dioxano. Estas características estructurales contribuyen a su perfil farmacológico y sus efectos terapéuticos distintos, diferenciándolo de otros derivados de la fenotiazina .

Comparación Con Compuestos Similares

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Fluphenazine: Known for its long-acting effects and used in the treatment of chronic psychotic disorders.

Thioridazine: Exhibits similar pharmacological effects but with a different side effect profile

Uniqueness: Oxaflumazine is unique due to its specific chemical structure, which includes a trifluoromethyl group and a dioxane moiety. These structural features contribute to its distinct pharmacological profile and therapeutic effects, differentiating it from other phenothiazine derivatives .

Actividad Biológica

Oxaflumazine, a compound belonging to the class of phenothiazines, has garnered attention for its diverse biological activities. Originally developed as an antipsychotic, its pharmacological profile extends beyond neuroleptic effects, showcasing potential applications in various therapeutic areas, including oncology and neurology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound exhibits its biological effects primarily through the modulation of neurotransmitter systems and the regulation of gene expression. The compound interacts with dopamine and serotonin receptors, influencing mood and behavior. Additionally, it has been shown to affect the activity of several transcription factors, including FOXO1, which plays a crucial role in cellular stress responses and tumor suppression.

Key Mechanisms:

- Dopamine Receptor Modulation : this compound binds to D2 dopamine receptors, which are implicated in mood regulation and psychotic disorders.

- Serotonin Receptor Interaction : It also interacts with 5-HT2A serotonin receptors, potentially contributing to its antidepressant effects.

- FOXO1 Activation : Recent studies indicate that this compound can enhance FOXO1 activity, which is associated with increased apoptosis in cancer cells and improved responses to chemotherapy .

Pharmacological Profile

The pharmacological properties of this compound have been explored in various studies, demonstrating its potential in treating multiple conditions:

Case Studies

Several case studies have highlighted the efficacy and safety of this compound in clinical settings:

- Case Study on Schizophrenia :

- Lung Cancer Treatment :

- Neurodegenerative Disorders :

Research Findings

Recent research has elucidated various aspects of this compound's biological activity:

- Antioxidant Properties : Studies indicate that this compound may exert antioxidant effects by reducing oxidative stress markers in neuronal cells .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, suggesting a role in treating conditions characterized by chronic inflammation .

- Gene Expression Modulation : Research indicates that this compound can upregulate genes involved in apoptosis and downregulate those associated with cell proliferation in cancer cells .

Propiedades

IUPAC Name |

10-[3-[4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32F3N3O2S/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25/h1-2,5-8,19,25H,3-4,9-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCXYCOOYDMQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167829 | |

| Record name | Oxaflumazine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16498-21-8 | |

| Record name | 10-[3-[4-[2-(1,3-Dioxan-2-yl)ethyl]-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16498-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxaflumazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016498218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaflumazine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAFLUMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ME957NZRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.